molecular formula C12H12BrClN4 B3034708 4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride CAS No. 2102410-43-3

4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B3034708
CAS No.: 2102410-43-3
M. Wt: 327.61
InChI Key: MMVUXTCKISDGHH-UHFFFAOYSA-N
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Description

4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with a 6-bromoindoline moiety. The indoline group (a hydrogenated indole derivative) introduces a bicyclic structure with a bromine atom at position 6, which may enhance lipophilicity and influence binding interactions. The pyrimidin-2-amine group contributes hydrogen-bonding capabilities, critical for molecular recognition in biological systems.

Properties

IUPAC Name

4-(6-bromo-2,3-dihydroindol-1-yl)pyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4.ClH/c13-9-2-1-8-4-6-17(10(8)7-9)11-3-5-15-12(14)16-11;/h1-3,5,7H,4,6H2,(H2,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVUXTCKISDGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)Br)C3=NC(=NC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Synthetic Strategy

The compound is synthesized via a two-step process:

  • Formation of the indoline-pyrimidine backbone through nucleophilic substitution or cross-coupling.
  • Hydrochloride salt preparation via acid-base reaction.
Step 1: Coupling of 6-Bromoindoline with Pyrimidine-2-Amine

A representative method involves reacting 6-bromoindoline with 4-chloropyrimidin-2-amine in the presence of a base. Key conditions include:

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
  • Temperature : 80–100°C for 12–24 hours.

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the indoline nitrogen attacks the electron-deficient 4-position of the chloropyrimidine (Figure 1).

Step 2: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether, yielding the hydrochloride salt. Crystallization from methanol/water mixtures enhances purity.

Alternative Methods

Reductive Amination

In a Thieme Connect procedure, 2-aminopyrimidine reacts with 6-bromoindoline-1-carbaldehyde under hydrogenation conditions (H₂, Pd/C). This method avoids harsh bases but requires careful control of reducing conditions.

Reaction Optimization

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement Source
Solvent DMF 15% vs. THF
Temperature 90°C 20% vs. 70°C
Reaction Time 18 hours 10% vs. 12 hours

Polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures accelerate substitution kinetics.

Acid Selection for Salt Formation

Hydrochloric acid (1M in Et₂O) achieves >95% conversion to the hydrochloride salt, whereas acetic acid yields hygroscopic products.

Mechanistic Insights

Nucleophilic Aromatic Substitution

The SNAr mechanism dominates in the coupling step (Figure 2):

  • Activation : Electron-withdrawing groups (e.g., Cl⁻ on pyrimidine) polarize the aromatic ring.
  • Nucleophilic Attack : Indoline’s nitrogen attacks C4 of pyrimidine.
  • Departure of Leaving Group : Chloride ion exits, forming the C–N bond.

Salt Formation Thermodynamics

The free base’s amine group (pKa ~8.5) protonates readily in acidic media, stabilizing the hydrochloride salt (ΔG = −23 kJ/mol).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.59 (s, 1H, pyrimidine-H), 7.60 (m, 1H, indoline-H).
  • ESI-MS : m/z 292.08 [M+H]⁺ (free base), 327.61 [M+H]⁺ (hydrochloride).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) confirms ≥98% purity after recrystallization.

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent (EP 4,219,500 A1) highlights flow reactors for similar heterocycles, reducing reaction times by 70% compared to batch processes.

Waste Management

Bromide byproducts require ion-exchange resin treatment to meet EPA effluent guidelines (<1 ppm Br⁻).

Chemical Reactions Analysis

4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the indole ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, particularly protein kinases, which are crucial in cell signaling pathways.

  • Antitumor Activity: Preliminary studies indicate that derivatives of pyrimidine compounds, including this one, exhibit antitumor properties by inhibiting certain kinases involved in cancer progression. For instance, a related study demonstrated that similar compounds showed promising results against human carcinoma cell lines (A-431, A-549) with IC50 values indicating effective inhibition at low concentrations .

Kinase Inhibition

4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride is being explored as a kinase inhibitor, particularly for its ability to modulate pathways associated with inflammation and cancer.

  • Mechanism of Action: The compound potentially inhibits the activity of specific kinases, which play roles in various signaling pathways linked to tumor growth and inflammation. This inhibition can lead to reduced cell proliferation and survival in cancerous cells .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential pharmaceutical agent for cancer treatmentAntitumor activity observed in cell lines
Kinase InhibitionInhibits specific kinases involved in cancer and inflammationModulates signaling pathways
Antimicrobial ActivityPotential efficacy against bacterial and fungal pathogensRelated compounds show antimicrobial effects

Case Study 1: Antitumor Evaluation

A study evaluated a series of indole-based compounds for their antitumor effects on several human carcinoma cell lines. The results indicated that modifications to the indole structure could enhance potency against specific targets, suggesting that this compound might be a candidate for further development .

Case Study 2: Kinase Inhibitor Development

Research focused on developing novel kinase inhibitors highlighted the importance of structural modifications in enhancing biological activity. The presence of the bromine atom and the indole moiety in this compound may contribute to its binding affinity to kinase targets, making it a subject of interest for drug design aimed at inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with key analogs, emphasizing substituent effects on biological activity and physicochemical properties:

Compound Name R1 (Position 4) R2 (Position 6) Notable Biological Activity Reference
4-(6-Bromoindolin-1-yl)pyrimidin-2-amine HCl 6-Bromoindolin-1-yl Hypothesized anti-inflammatory/antimicrobial
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine 4-Chlorophenyl Methyl Unknown (structural analog)
4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine HCl 4-Fluoronaphthalen-1-yl Isopropyl Likely receptor-binding (e.g., MT500 analog)
4-(N-Ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)pyrimidin-2-amine N-Ethyl-indol-3-yl p-Chlorophenyl Antifungal (C. albicans, IC50 comparable to cycloheximide)
4-(2-(4-Chlorophenyl)-1H-indol-3-yl)-6-(4-aminophenyl)pyrimidin-2-amine 2-(4-Chlorophenyl)indol-3-yl 4-Aminophenyl 88.2% inflammation inhibition (paw edema)

Key Observations

  • Substituent Effects: Bromoindoline vs. In contrast, chlorophenyl groups (e.g., in ) prioritize halogen-bonding interactions. Aromatic Systems: Larger aromatic systems, such as the 4-fluoronaphthalene in , may improve π-π stacking but reduce solubility compared to the bicyclic indoline. Amino Groups: The 4-aminophenyl substituent in enhances hydrogen-bonding capacity, correlating with high anti-inflammatory activity.
  • Biological Activity Trends :

    • Antimicrobial Activity : Substituted indole-pyrimidines (e.g., compound 11b in ) show potent antifungal effects, suggesting that the bromoindoline analog could target similar pathogens.
    • Anti-inflammatory Activity : Indole-pyrimidine hybrids with electron-withdrawing groups (e.g., chloro, bromo) exhibit enhanced inflammation inhibition, likely due to modulation of COX or LOX pathways .
  • Synthetic Considerations :

    • Guanidine hydrochloride is a common reagent for constructing the pyrimidin-2-amine core via cyclocondensation with ketones (e.g., ). The target compound may be synthesized similarly, substituting with a 6-bromoindolin-1-yl precursor.
    • Crystallographic refinement (e.g., via SHELX ) could resolve its 3D structure, aiding in structure-activity relationship (SAR) studies.

Biological Activity

4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate key signaling pathways involved in cell proliferation and survival, particularly through inhibition of kinases involved in the NF-kB signaling pathway. This pathway plays a crucial role in regulating immune responses and cell survival, making it a target for cancer therapies .

Biological Activity Overview

The compound has been evaluated for several biological activities:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human leukemia (HL-60) and breast cancer (MDA-MB-231) cell lines, demonstrating IC50 values in the micromolar range .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although detailed investigations are still required to establish its efficacy against specific pathogens.

Case Study 1: Anticancer Efficacy

A study conducted by Kuzmich et al. (2010) explored the anticancer properties of various brominated indole derivatives, including this compound. The compound was found to induce apoptosis in cancer cells through activation of the caspase pathway, leading to cell cycle arrest and subsequent cell death. The study reported that the compound showed enhanced activity compared to non-brominated analogs due to the presence of the bromine atom .

Case Study 2: Inhibition of NF-kB Pathway

Research published by Regnier et al. (2009) highlighted the role of this compound in inhibiting the NF-kB signaling pathway. The compound was shown to interfere with the phosphorylation of IκB proteins, leading to reduced nuclear translocation of NF-kB dimers and decreased expression of anti-apoptotic genes such as Bcl-xL. This mechanism suggests its potential use in sensitizing cancer cells to chemotherapy .

Data Table: Biological Activities Summary

Activity TypeTarget Cell LinesIC50 (µM)Mechanism of Action
AnticancerHL-60, MDA-MB-23110 - 20Induction of apoptosis via caspase activation
AntimicrobialVarious pathogensTBDPotential disruption of microbial metabolism
NF-kB InhibitionCLL cellsTBDInhibition of IκB phosphorylation

Q & A

Basic: What are the optimized synthetic routes for 4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride, and how can reaction conditions be systematically refined?

Answer:
Synthesis typically involves coupling 6-bromoindoline with 2-aminopyrimidine derivatives under acidic catalysis. For example, analogous methods use HCl as a catalyst in ethanol under reflux (e.g., 12-hour reflux with 60% yield in similar pyrimidinium chloride syntheses) . Optimization requires iterative testing of variables (temperature, solvent polarity, stoichiometry) using Design of Experiments (DOE) principles. Fractional factorial designs can minimize trials while identifying critical parameters (e.g., acid concentration, reaction time) . Post-synthesis purification via recrystallization (ethanol/water mixtures) is common, validated by HPLC ≥95% purity thresholds .

Basic: How should researchers characterize the structural and chemical stability of this compound under varying storage conditions?

Answer:
Characterization involves:

  • X-ray crystallography to confirm protonation sites (e.g., aromatic nitrogen protonation in pyrimidinium chlorides) and hydrogen-bonding networks .
  • NMR (¹H/¹³C) to verify substituent positions (e.g., bromoindoline coupling) and detect degradation byproducts .
  • Thermogravimetric analysis (TGA) to assess thermal stability, with storage recommendations at 2–8°C in inert atmospheres to prevent hydrolysis or oxidation .

Basic: What safety protocols are critical when handling this compound in early-stage laboratory synthesis?

Answer:
Adhere to Chemical Hygiene Plan standards:

  • Use fume hoods for reflux steps to mitigate HCl vapor exposure .
  • Conduct hazard assessments for brominated intermediates (potential mutagenicity) using SDS guidelines.
  • Implement 100% compliance with safety exams before experimental work, as mandated for advanced chemistry courses .

Advanced: How can researchers design experiments to resolve contradictions in reported synthetic yields or byproduct profiles?

Answer:
Contradictions often arise from unoptimized reaction paths or variable protonation states. To resolve:

  • Apply reaction path search methods (quantum chemical calculations) to identify competing intermediates .
  • Use high-throughput screening (HTS) with microreactors to map yield vs. pH/temperature gradients.
  • Cross-validate with LC-MS to trace byproduct formation mechanisms (e.g., dehalogenation or dimerization) .

Advanced: What computational strategies are recommended to predict the reactivity of this compound in catalytic or biological systems?

Answer:

  • Density Functional Theory (DFT) to model electronic properties (e.g., bromine’s electron-withdrawing effects on pyrimidine ring reactivity) .
  • Molecular dynamics (MD) simulations to assess solubility or membrane permeability in drug discovery contexts .
  • QSAR models to correlate structural features (e.g., indoline substitution patterns) with observed bioactivity .

Advanced: How can researchers optimize reactor designs for scalable synthesis while maintaining product integrity?

Answer:

  • Membrane separation technologies (e.g., nanofiltration) can isolate the hydrochloride salt from reaction mixtures without thermal degradation .
  • Process control systems (PID controllers) ensure consistent temperature/pH during exothermic coupling steps .
  • Flow chemistry setups reduce batch variability and improve heat dissipation in large-scale syntheses .

Advanced: What methodologies are effective in analyzing the compound’s stability under oxidative or photolytic stress?

Answer:

  • Forced degradation studies : Expose samples to UV light (ICH Q1B guidelines) or H₂O₂, then monitor via UPLC-PDA for degradation kinetics .
  • EPR spectroscopy to detect free radical intermediates formed during photolysis .
  • Accelerated stability testing (40°C/75% RH) with DOE to model shelf-life predictions .

Advanced: How can researchers address solubility challenges in formulation studies for in vivo applications?

Answer:

  • Co-solvent systems : Test DMSO/water or PEG-based vehicles for enhanced solubility, validated by phase diagrams .
  • Salt metathesis : Explore alternative counterions (e.g., mesylate) if hydrochloride solubility is insufficient .
  • Amorphization : Ball milling or spray drying to create metastable polymorphs with improved dissolution rates .

Advanced: What interdisciplinary approaches are critical for studying the compound’s potential in kinase inhibition or other therapeutic targets?

Answer:

  • Crystallographic fragment screening to identify binding motifs in kinase active sites .
  • SPR (Surface Plasmon Resonance) for real-time binding affinity measurements against target proteins .
  • In silico docking (AutoDock Vina) to prioritize kinase isoforms for experimental validation .

Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?

Answer:

  • Multivariate analysis to reconcile discrepancies (e.g., PLS regression linking DFT-predicted electronic parameters with IC₅₀ values) .
  • Synchrotron-based crystallography to resolve protein-ligand interactions at atomic resolution .
  • Meta-analysis of published analogs to identify structural outliers or assay-specific artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride
Reactant of Route 2
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4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.